molecular formula C13H21NO6 B6169730 rac-2-[(3R,5S)-1-[(tert-butoxy)carbonyl]-5-(methoxycarbonyl)pyrrolidin-3-yl]acetic acid, cis CAS No. 115545-78-3

rac-2-[(3R,5S)-1-[(tert-butoxy)carbonyl]-5-(methoxycarbonyl)pyrrolidin-3-yl]acetic acid, cis

Cat. No. B6169730
CAS RN: 115545-78-3
M. Wt: 287.3
InChI Key:
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Description

Rac-2-[(3R,5S)-1-[(tert-butoxy)carbonyl]-5-(methoxycarbonyl)pyrrolidin-3-yl]acetic acid, cis is a useful research compound. Its molecular formula is C13H21NO6 and its molecular weight is 287.3. The purity is usually 95.
BenchChem offers high-quality rac-2-[(3R,5S)-1-[(tert-butoxy)carbonyl]-5-(methoxycarbonyl)pyrrolidin-3-yl]acetic acid, cis suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about rac-2-[(3R,5S)-1-[(tert-butoxy)carbonyl]-5-(methoxycarbonyl)pyrrolidin-3-yl]acetic acid, cis including the price, delivery time, and more detailed information at info@benchchem.com.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-2-[(3R,5S)-1-[(tert-butoxy)carbonyl]-5-(methoxycarbonyl)pyrrolidin-3-yl]acetic acid, cis involves the protection of the amine group, followed by the addition of the pyrrolidine ring and the carboxylic acid group. The final step involves the removal of the protecting group to obtain the desired compound.", "Starting Materials": [ "tert-butyl 3-aminopyrrolidine-1-carboxylate", "methyl chloroformate", "tert-butyl 3-hydroxyazetidine-1-carboxylate", "triethylamine", "acetic anhydride", "sodium hydroxide", "hydrochloric acid", "diethyl ether", "water" ], "Reaction": [ "Protect the amine group of tert-butyl 3-aminopyrrolidine-1-carboxylate with tert-butoxycarbonyl (BOC) using triethylamine as a base and acetic anhydride as a reagent.", "React the protected amine with methyl chloroformate to obtain tert-butyl 3-(methoxycarbonyl)pyrrolidine-1-carboxylate.", "Protect the hydroxyl group of tert-butyl 3-hydroxyazetidine-1-carboxylate with BOC using triethylamine as a base and acetic anhydride as a reagent.", "React the protected hydroxyl group with sodium hydroxide to obtain tert-butyl 3-aminopyrrolidine-1-carboxylate.", "React tert-butyl 3-aminopyrrolidine-1-carboxylate with tert-butyl 3-(methoxycarbonyl)pyrrolidine-1-carboxylate in the presence of triethylamine to obtain rac-2-[(3R,5S)-1-[(tert-butoxy)carbonyl]-5-(methoxycarbonyl)pyrrolidin-3-yl]acetic acid, cis.", "Remove the BOC protecting group using hydrochloric acid in diethyl ether to obtain the desired compound." ] }

CAS RN

115545-78-3

Product Name

rac-2-[(3R,5S)-1-[(tert-butoxy)carbonyl]-5-(methoxycarbonyl)pyrrolidin-3-yl]acetic acid, cis

Molecular Formula

C13H21NO6

Molecular Weight

287.3

Purity

95

Origin of Product

United States

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